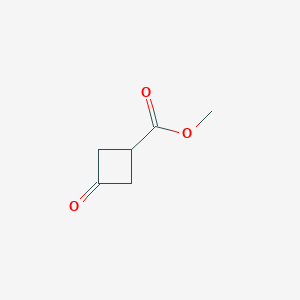

Methyl 3-oxocyclobutanecarboxylate

Overview

Description

Methyl 3-oxocyclobutanecarboxylate is an organic compound with the molecular formula C6H8O3. It is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 188°C . This compound is used as an intermediate in the synthesis of various pharmaceutical compounds and has applications in the preparation of novel imidazobenzazepine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxocyclobutanecarboxylate can be synthesized through the esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-oxocyclobutanecarboxylate is used extensively in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the preparation of compounds that can act as enzyme inhibitors or receptor antagonists.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-oxocyclobutanecarboxylate involves its interaction with various molecular targets. For instance, in the synthesis of pharmaceutical compounds, it acts as a precursor that undergoes further chemical transformations to yield active drugs. These drugs may interact with specific receptors or enzymes, modulating biological pathways to exert their therapeutic effects .

Comparison with Similar Compounds

Methyl 3-oxocyclobutanecarboxylate can be compared with other similar compounds such as:

- Methyl 1-methyl-3-oxocyclobutanecarboxylate

- 3-oxocyclobutanecarboxylic acid

- 3-methoxycyclobutanone

These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity patterns .

Biological Activity

Methyl 3-oxocyclobutanecarboxylate (CAS Number: 695-95-4) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 128.126 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 188.0 ± 33.0 °C at 760 mmHg |

| Flash Point | 72.5 ± 25.4 °C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing cyclobutane derivatives as starting materials. Various methods have been reported, including the use of reagents such as sodium borohydride and acetic anhydride, which facilitate the formation of the cyclobutane ring and subsequent functionalization of the carboxylate group .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound's keto group can participate in hydrogen bonding and nucleophilic attacks, while the carboxylate group may play a role in enzyme inhibition or modulation of receptor activity .

Pharmacological Studies

Recent studies have explored the potential pharmacological applications of this compound:

- Antimicrobial Activity : Some research indicates that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains, suggesting potential use in developing new antibiotics .

- Enzyme Inhibition : Investigations into enzyme interactions have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .

- Toxicity Studies : Toxicity assessments have demonstrated that while some derivatives show promising biological activity, they also require careful evaluation for safety profiles in mammalian systems . For example, compounds related to this compound were tested for cytotoxicity and found to exhibit low toxicity at therapeutic concentrations.

Case Studies

- Larvicidal Activity : A study assessed the larvicidal effects of various cyclobutane derivatives against Aedes aegypti, a vector for several viral diseases. This compound demonstrated significant larvicidal activity, with an LC50 value indicating effective control over mosquito populations without high toxicity to non-target organisms .

- Synthesis and Biological Evaluation : Another case study focused on synthesizing modified versions of this compound to enhance its biological activity. The results indicated that structural modifications could improve enzyme inhibition potency, making these derivatives suitable candidates for further pharmacological testing .

Q & A

Basic Questions

Q. What are the key steps and optimal conditions for synthesizing Methyl 3-oxocyclobutanecarboxylate via sodium borohydride reduction?

The synthesis involves reducing the ketone group using sodium borohydride (NaBH₄) under inert conditions. A typical procedure includes:

- Dissolving this compound in methanol or THF/MeOH at 0°C.

- Adding NaBH₄ gradually to avoid exothermic side reactions.

- Stirring at 0°C for 30 minutes, followed by warming to room temperature.

- Quenching with saturated NH₄Cl, extracting with ethyl acetate, and purifying via silica gel chromatography .

Yields vary with solvent choice: 68.5% in pure methanol vs. 39% in THF/MeOH mixtures, highlighting solvent polarity and reaction homogeneity impacts .

Q. How is this compound typically purified after synthesis?

Post-reaction purification involves:

- Liquid-liquid extraction with ethyl acetate to isolate the organic phase.

- Drying over anhydrous Na₂SO₄ to remove residual moisture.

- Column chromatography (e.g., silica gel with PE/EtOAc eluents) to achieve >95% purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : To confirm structure via proton/carbon shifts (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR).

- HPLC : For purity assessment, especially when synthesizing derivatives.

- Mass Spectrometry : To verify molecular weight (128.13 g/mol) and fragmentation patterns .

Q. What are the common intermediates derived from this compound in organic synthesis?

The compound serves as a precursor for:

- Ethyl 3-methylenecyclobutanecarboxylate : Synthesized via Wittig reaction using bromo(methyl)triphenylphosphorane and potassium tert-butoxide in THF .

- Reduced analogs : E.g., methyl 3-hydroxycyclobutanecarboxylate via NaBH₄ reduction .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Use PPE: Gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Work under a fume hood to prevent inhalation of vapors.

- Store in airtight containers away from moisture and oxidizers .

Advanced Questions

Q. How does solvent selection impact the yield and reaction kinetics in the synthesis of this compound?

Q. What mechanistic insights explain the formation of byproducts during the reduction of this compound derivatives?

- Over-reduction : Prolonged reaction times or excess NaBH₄ may reduce ester groups, forming alcohols.

- Ring-opening : Acidic workup conditions can destabilize the cyclobutane ring, leading to linear byproducts. Monitoring pH during quenching mitigates this .

Q. How can computational retrosynthesis tools be applied to design novel synthetic routes for this compound analogs?

Tools like Pistachio and Reaxys enable:

- Identification of feasible precursors (e.g., cyclobutanone derivatives).

- Prediction of reaction pathways (e.g., ketone oxidation or esterification).

- Optimization of step efficiency using heuristic scoring models .

Q. What strategies optimize the stereochemical outcomes in cyclobutane ring modifications involving this compound?

- Chiral catalysts : Use of enantioselective catalysts in reduction steps to control stereochemistry.

- Steric effects : Bulky substituents on the cyclobutane ring direct regioselective functionalization .

Q. How do temperature and catalyst variations influence the functionalization of this compound in multi-step syntheses?

- Low temperatures (0°C) : Favor kinetic control in reductions, minimizing side reactions.

- Transition-metal catalysts : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group introduction.

- Acid/Base conditions : Adjust protonation states to direct nucleophilic attack at the ketone or ester group .

Properties

IUPAC Name |

methyl 3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-9-6(8)4-2-5(7)3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLHSAIBOSSHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553889 | |

| Record name | Methyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-95-4 | |

| Record name | Methyl 3-oxocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxocyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.